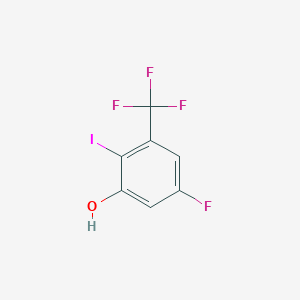

5-Fluoro-2-iodo-3-(trifluoromethyl)phenol

Description

5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is a halogenated phenolic compound featuring a fluorine atom at position 5, an iodine atom at position 2, and a trifluoromethyl (-CF₃) group at position 2. The iodine atom introduces heavy halogen effects, which can enhance binding affinity in biological systems, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability .

Properties

Molecular Formula |

C7H3F4IO |

|---|---|

Molecular Weight |

306.00 g/mol |

IUPAC Name |

5-fluoro-2-iodo-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3F4IO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H |

InChI Key |

DXGMGEFURFPWBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can target the halogen substituents.

Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Major Products:

Quinones: Formed through oxidation of the phenol group.

Substituted Phenols: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery, especially in the design of enzyme inhibitors and receptor modulators.

Industry: In materials science, it can be used in the synthesis of polymers and advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-3-(trifluoromethyl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Trifluoromethylphenols

(a) 2-Chloro-5-(trifluoromethyl)phenol

- Structure : Chlorine at position 2, trifluoromethyl at position 3.

- Molecular Formula : C₇H₄ClF₃O.

- Molecular Weight : 196.55 g/mol .

- Key Differences : Replacing iodine with chlorine reduces molecular weight and polarizability. The smaller chlorine atom may decrease steric hindrance but offers weaker halogen bonding compared to iodine. This compound is a liquid with a boiling point of 88°C and ≥98% purity .

(b) 5-Fluoro-2-(trifluoromethyl)phenol

- Structure : Fluorine at position 5, trifluoromethyl at position 2.

- Molecular Formula : C₇H₄F₄O.

- Molecular Weight : ~192.1 g/mol (estimated).

- Key Differences : The trifluoromethyl group at position 2 alters electronic distribution compared to position 3 in the target compound. This positional change may reduce steric bulk near the hydroxyl group, affecting solubility and reactivity. Available commercially at >97% purity .

(c) 3-Fluoro-5-(trifluoromethyl)phenol

Trifluoromethylphenols with Varied Substituents

(a) 3-(Trifluoromethyl)phenol

- Structure : Trifluoromethyl at position 3.

- Molecular Formula : C₇H₅F₃O.

- Molecular Weight : 162.11 g/mol .

- Key Differences: Lacking halogen substituents, this compound exhibits lower molecular weight and simpler reactivity.

(b) 4-Nitro-3-(trifluoromethyl)phenol (TFM)

- Structure : Nitro group at position 4, trifluoromethyl at position 3.

- Molecular Formula: C₇H₄F₃NO₃.

- CAS : 88-30-2 .

- Key Differences : The nitro group increases acidity (pKa ~4) and reactivity in electrophilic substitutions. This contrasts with the target compound’s iodine, which prioritizes heavy halogen interactions over nitro-group electron withdrawal.

Research Implications

- Iodine vs. Chlorine: The iodine in the target compound provides stronger halogen bonding, critical for inhibiting enzymes like CD73 (as seen in related phenol derivatives in kinase inhibitors) .

- Trifluoromethyl Position : Position 3 in the target compound may optimize steric and electronic effects for receptor binding compared to position 2 or 5 .

- Fluorine’s Role : Fluorine at position 5 enhances lipophilicity and bioavailability, a trend observed in fluorinated pharmaceuticals .

Biological Activity

5-Fluoro-2-iodo-3-(trifluoromethyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of fluorine, iodine, and a trifluoromethyl group attached to a phenolic structure. This configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. The presence of halogen atoms can enhance binding affinity to target sites.

- Receptor Modulation : It may also act as a modulator for various receptors, influencing cellular signaling pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on certain cancer cell lines. For instance, studies involving L1210 mouse leukemia cells showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in these cells .

Case Studies

- Leukemia Cell Proliferation : A series of haloethyl and piperidyl phosphoramidate analogues were evaluated for their growth inhibitory activity against L1210 cells. The results indicated that the incorporation of this compound into these analogues enhanced their cytotoxicity, supporting its role as an effective anticancer agent .

- Mechanistic Insights : Further studies using NMR spectroscopy revealed that the compound's mechanism involves the intracellular release of active nucleotide forms, which are crucial for inhibiting DNA synthesis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains fluorine, iodine, trifluoromethyl | Potent inhibitor of L1210 cell proliferation |

| 2-Fluoro-5-iodo-3-(trifluoromethyl)phenol | Similar halogen substitution | Moderate cytotoxic effects |

| 5-Fluoro-3-iodo-2-(trifluoromethyl)phenol | Different substitution pattern | Limited activity observed |

Applications in Drug Discovery

Due to its unique structural characteristics, this compound is being explored as a building block in the synthesis of novel pharmaceuticals. Its ability to modulate enzyme and receptor activities positions it as a potential candidate for developing new therapeutics targeting various diseases, particularly cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.